

Application Notes: Quantification of Vitronectin in Serum Samples using ELISA

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Compound of Interest

Compound Name:	Vn protein
CAS No.:	182299-68-9
Cat. No.:	B1169853

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Introduction

Vitronectin (VTN) is a crucial glycoprotein found in serum and the extracellular matrix, playing a significant role in cell adhesion, spreading, and migration.[1][2][3] It is also involved in the regulation of the complement pathway and hemostasis.[3][4][5] The quantification of vitronectin in serum is of considerable interest to researchers in various fields, including oncology, liver disease, and autoimmune disorders, as its levels can be indicative of certain pathological conditions.[6][7] This document provides a detailed protocol for the quantification of human vitronectin in serum samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of the Assay

The sandwich ELISA is a highly sensitive and specific method for detecting and quantifying an antigen of interest.[4][8][9] In this assay, a microplate is pre-coated with a capture antibody specific for human vitronectin.[4][8][10][11] When the serum sample is added to the wells, the vitronectin present binds to the immobilized antibody. After a washing step to remove unbound substances, a biotin-conjugated detection antibody that also specifically binds to vitronectin is added, forming a "sandwich" complex of capture antibody-vitronectin-detection antibody.[8][10]

[12] Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotin on the detection antibody.[10][12] A final wash is performed, followed by the addition of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.[10][12] The HRP enzyme catalyzes the conversion of the substrate into a colored product.[9][10][11] The intensity of the color, which is proportional to the amount of vitronectin in the sample, is measured spectrophotometrically at 450 nm after the addition of a stop solution.[9][10][11][12]

Data Presentation

Assay Performance Characteristics

Parameter	Typical Value	Reference
Sensitivity	0.8 ng/mL - 5.625 ng/mL	[4][10]
Assay Range	0.819 - 2000 pg/mL	[4][8]
Intra-assay CV	< 10%	[4][13]
Inter-assay CV	< 12%	[4][13]

Reported Vitronectin Concentrations in Human Serum

Population	Mean Concentration (µg/mL)	Range (µg/mL)	Reference
Normal Human Serum	239.55 ± 45.42	170.68 - 299.40	[8]
Normal Human Serum	234.2	Not Specified	[14]

Experimental Protocol

Materials and Reagents

- Microplate pre-coated with anti-human Vitronectin antibody
- Human Vitronectin standard
- Biotin-conjugated anti-human Vitronectin detection antibody

- Streptavidin-HRP conjugate
- Assay Diluent
- Wash Buffer (20X concentrate)
- TMB Substrate
- Stop Solution
- Serum samples
- Precision pipettes and tips
- Microplate reader capable of measuring absorbance at 450 nm
- Distilled or deionized water

Reagent Preparation

- **Wash Buffer (1X):** Dilute the 20X Wash Buffer concentrate with distilled or deionized water to a 1X solution. For example, add 25 mL of 20X concentrate to 475 mL of water to make 500 mL of 1X Wash Buffer. If crystals have formed in the concentrate, warm to room temperature and mix gently until the crystals have completely dissolved.[\[11\]](#)
- **Vitronectin Standard:** Reconstitute the lyophilized Vitronectin standard with the volume of Assay Diluent specified in the kit manual to create a stock solution. Allow the standard to sit for at least 10 minutes with gentle agitation to ensure complete dissolution.[\[8\]](#)[\[11\]](#)
- **Standard Curve Preparation:** Perform serial dilutions of the Vitronectin stock solution in Assay Diluent to create a standard curve. A typical standard curve may range from 2000 pg/mL down to 31.25 pg/mL, with a zero standard (Assay Diluent only).[\[8\]](#)
- **Biotinylated Detection Antibody:** Prepare the working solution of the biotinylated detection antibody by diluting it in Assay Diluent as per the manufacturer's instructions.
- **Streptavidin-HRP Conjugate:** Prepare the working solution of the Streptavidin-HRP conjugate by diluting it in Assay Diluent according to the kit protocol.

Assay Procedure

- Bring all reagents and samples to room temperature before use.
- Add 100 μ L of each standard, sample, and control per well. It is recommended to run all standards and samples in duplicate.
- Cover the plate and incubate for 2 to 2.5 hours at room temperature or overnight at 4°C.[12]
- Aspirate each well and wash. Add 300 μ L of 1X Wash Buffer to each well. Aspirate the liquid and repeat the wash process two to four more times for a total of three to five washes. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.[8][10]
- Add 100 μ L of the prepared biotinylated detection antibody to each well.
- Cover the plate and incubate for 1 hour at room temperature.[12]
- Repeat the wash step as described in step 4.
- Add 100 μ L of the prepared Streptavidin-HRP conjugate to each well.
- Cover the plate and incubate for 45 minutes at room temperature.[12]
- Repeat the wash step as described in step 4.
- Add 100 μ L of TMB Substrate to each well.
- Incubate for 10-30 minutes at room temperature in the dark. Monitor the color development. [10][12]
- Add 50 μ L of Stop Solution to each well. The color in the wells should change from blue to yellow.
- Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis

- Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- Subtract the average zero standard absorbance from all other readings.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- Use the standard curve to determine the concentration of vitronectin in the samples.
- Multiply the calculated concentration by the dilution factor used for the serum samples to obtain the final concentration.

Visualization



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Caption: ELISA workflow for vitronectin quantification.

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